molecular formula C13H21N3 B1318047 N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine CAS No. 954264-29-0

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Cat. No.: B1318047
CAS No.: 954264-29-0
M. Wt: 219.33 g/mol
InChI Key: PBJWXQXXAGFSOS-UHFFFAOYSA-N
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Description

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine is an organic compound with the molecular formula C13H21N3 It is a derivative of pyridine, characterized by the presence of cyclohexyl and ethyl groups attached to the nitrogen atoms in the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with cyclohexyl and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N2-Cyclohexyl-N2-methyl-2,3-pyridinediamine
  • N2-Cyclohexyl-N2-propyl-2,3-pyridinediamine
  • N2-Cyclohexyl-N2-butyl-2,3-pyridinediamine

Uniqueness

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine is unique due to the presence of both cyclohexyl and ethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N-cyclohexyl-2-N-ethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16(11-7-4-3-5-8-11)13-12(14)9-6-10-15-13/h6,9-11H,2-5,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJWXQXXAGFSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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